
N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide typically involves the reaction of 5-ethyl-2-oxazoline with N-butyl-2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and control systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxazole compounds.
Applications De Recherche Scientifique
N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-N-(5-methyl-1,3-oxazol-2-YL)-2-methylpropanamide
- N-Butyl-N-(5-ethyl-1,3-thiazol-2-YL)-2-methylpropanamide
- N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-ethylpropanamide
Uniqueness
N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide is unique due to the specific substitution pattern on the oxazole ring and the presence of the butyl and methylpropanamide groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
57068-95-8 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
N-butyl-N-(5-ethyl-1,3-oxazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)4)13-14-9-11(6-2)17-13/h9-10H,5-8H2,1-4H3 |
Clé InChI |
LYZQNEJEVBPKLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=NC=C(O1)CC)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


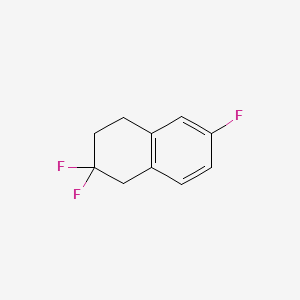
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
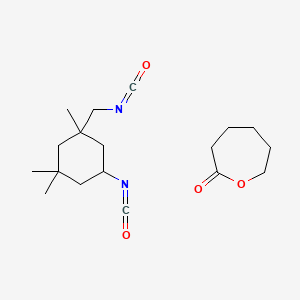
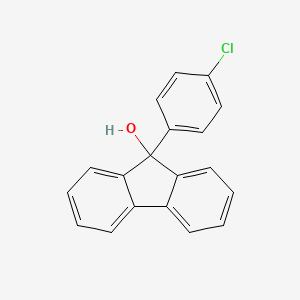
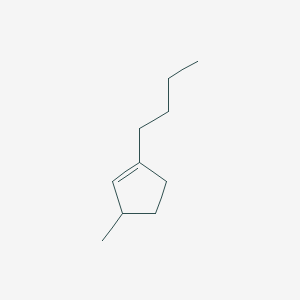
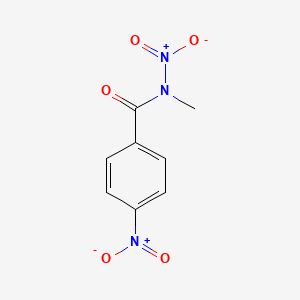



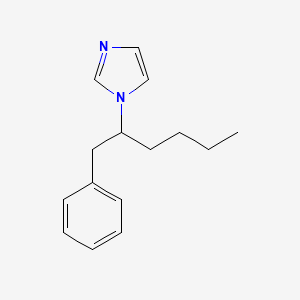

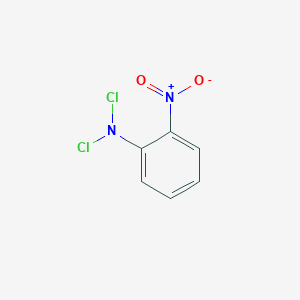
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
